molecular formula C10H8O2S B11718488 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone

Cat. No.: B11718488
M. Wt: 192.24 g/mol
InChI Key: BSYNFXXUCLXMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone typically involves the reaction of benzothiophene derivatives with appropriate reagents. One common method is the Friedel-Crafts acylation of benzothiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzothiophene: Similar in structure but lacks the hydroxyl group.

    1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one: Contains an additional arylpiperazine moiety, enhancing its biological activity.

    Benzo[b]thiophene-2-boronic acid: Used in organic synthesis and medicinal chemistry.

Uniqueness

1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for hydrogen bonding and increases the compound’s solubility in polar solvents, making it versatile for various applications .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYNFXXUCLXMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.